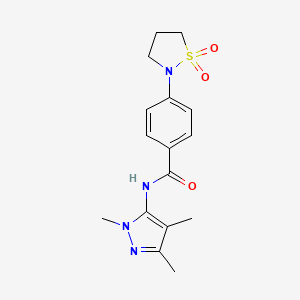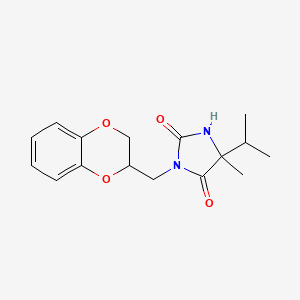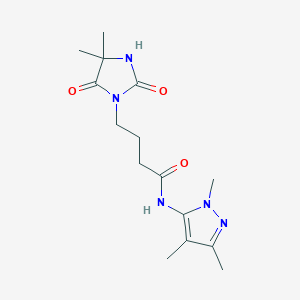![molecular formula C19H26N2O3S B6963507 1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B6963507.png)
1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one is a complex organic compound that features a thiophene ring, a piperazine moiety, and a cyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one typically involves multiple steps, starting with the preparation of the thiophene derivativeThe final step involves the addition of the cyclopentyl group via a Grignard reaction or similar organometallic coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Thiophene derivatives: Used in various therapeutic applications, including anticancer and anti-atherosclerotic agents.
Uniqueness
1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one is unique due to its combination of a thiophene ring, a piperazine moiety, and a cyclopentyl group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-[4-(4-acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-14(22)16-12-17(25-13-16)19(24)21-10-8-20(9-11-21)18(23)7-6-15-4-2-3-5-15/h12-13,15H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWSTWCYPYESAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6963434.png)
![N-[[1-(3,4-dihydro-1H-isochromene-1-carbonyl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide](/img/structure/B6963441.png)

![[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B6963455.png)
![(5-Tert-butyl-2-methylpyrazol-3-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6963467.png)
![1-Methyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B6963477.png)
![[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B6963483.png)
![2-[4-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6963489.png)


![1-hydroxy-N-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B6963522.png)
![4-[1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl-methylsulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6963529.png)

![(2-Methylpyridin-4-yl)-[2-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B6963538.png)
